![molecular formula C24H30O4 B14241232 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane) CAS No. 320583-81-1](/img/structure/B14241232.png)
3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is an organic compound with the molecular formula C24H30O4. It is characterized by the presence of two oxetane rings attached to a biphenyl core through methoxy linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 3-ethyloxetane-3-methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-dihydroxybiphenyl+3-ethyloxetane-3-methanol→4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. Advanced techniques like column chromatography and recrystallization are often employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced biphenyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxetane and biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of high-performance coatings, adhesives, and electronic materials
Wirkmechanismus
The mechanism of action of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl involves its interaction with molecular targets through its oxetane rings and biphenyl core. These interactions can lead to the formation of stable complexes and influence various molecular pathways. The compound’s ability to undergo ring-opening polymerization is particularly significant in its applications in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[Oxybis(methylene)]bis(3-ethyloxetane): Similar in structure but lacks the biphenyl core.
4,4’-Bis[(3-ethyl-3-oxetanyl)methoxy-methyl]biphenyl: A closely related compound with slight variations in the oxetane ring structure.
Uniqueness
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is unique due to its combination of oxetane rings and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .
Eigenschaften
CAS-Nummer |
320583-81-1 |
|---|---|
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
3-ethyl-3-[[4-[4-[(3-ethyloxetan-3-yl)methoxy]phenyl]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C24H30O4/c1-3-23(13-25-14-23)17-27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-18-24(4-2)15-26-16-24/h5-12H,3-4,13-18H2,1-2H3 |
InChI-Schlüssel |
NXHOXSAEFJONFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4(COC4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



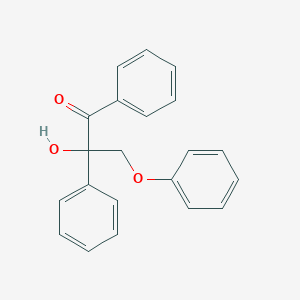

![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
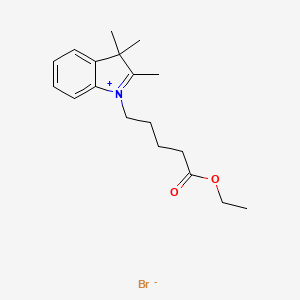
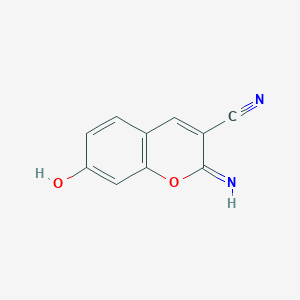

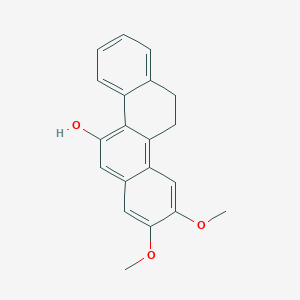
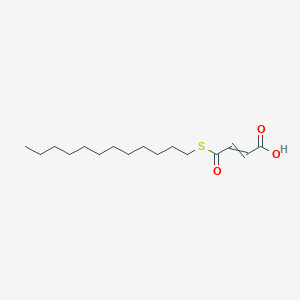
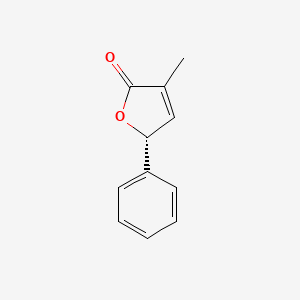
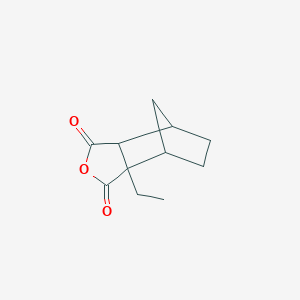
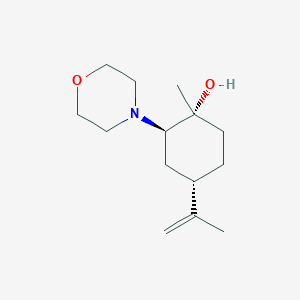
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
